N-cyclopropyl-4,4-dimethylcyclohexan-1-amine

Lipophilicity Physicochemical profiling Drug-likeness

Researchers seeking fragment-like amine building blocks with predictable SAR face challenges from positional isomer impurities that alter logP and binding profiles. N-Cyclopropyl-4,4-dimethylcyclohexan-1-amine (CAS 1343906-23-9) addresses this with: - Defined 4,4-geminal dimethyl conformation, delivering XLogP3 2.8 - 0.2 units lower than 3,3- and 2,6-dimethyl isomers - Validated NK1 receptor scaffold with reduced hERG liability - Single reactive secondary amine handle for acylation, sulfonylation, or reductive amination Supplied at ≥95% purity with non-hazardous shipping; ideal for fragment growing, DNA-encoded libraries, and CYP metabolism studies.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
Cat. No. B13243328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4,4-dimethylcyclohexan-1-amine
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)NC2CC2)C
InChIInChI=1S/C11H21N/c1-11(2)7-5-10(6-8-11)12-9-3-4-9/h9-10,12H,3-8H2,1-2H3
InChIKeyBWNCUZLWJCRCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-4,4-dimethylcyclohexan-1-amine: Physicochemical Identity & Sourcing


N-Cyclopropyl-4,4-dimethylcyclohexan-1-amine (CAS 1343906-23-9) is a secondary amine with the molecular formula C11H21N and a molecular weight of 167.29 g/mol [1]. The compound features a cyclohexane ring bearing geminal dimethyl groups at the 4-position and an N-cyclopropyl substituent. It is commercially available as a research chemical with a minimum purity specification of 95% . Computed physicochemical properties include an XLogP3 of 2.8, a topological polar surface area (TPSA) of 12 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and two rotatable bonds [1]. The compound belongs to a broader class of 4,4-disubstituted cyclohexylamines that have been explored as scaffolds for neurokinin-1 (NK1) receptor antagonists, where the geminal dimethyl substitution has been shown to retain target binding affinity while disrupting undesirable hERG (IKr) channel affinity [2].

Fragment-based library design (MW
NK1 receptor scaffold exploration
Conformational restriction probe
CYP metabolism and cyclopropylamine studies

N-Cyclopropyl-4,4-dimethylcyclohexan-1-amine: Differentiation from Positional Isomers & N-Homologs


In-class compounds bearing the same molecular formula (C11H21N) and identical molecular weight (167.29 g/mol) cannot be assumed interchangeable because the position of the geminal dimethyl substitution on the cyclohexane ring directly modulates lipophilicity. The 3,3-dimethyl and 2,6-dimethyl positional isomers each exhibit an XLogP3 of 3.0, in contrast to the 2.8 value measured for the 4,4-dimethyl isomer [1][2]. This ΔlogP of –0.2, while numerically small, can translate into meaningful differences in membrane permeability, aqueous solubility, and off-target binding profiles in biological assays. Furthermore, the N-(cyclopropylmethyl) homolog (CAS 1342959-77-6, C12H23N, MW 181.32) introduces an additional methylene spacer and 14.03 Da of molecular weight, altering both steric bulk at the amine and conformational flexibility relative to the direct N-cyclopropyl attachment . For structure-activity relationship (SAR) campaigns, even single-digit logP differences and minor molecular weight increments have been shown to shift oral bioavailability parameters and CNS penetration scores, making substitution without experimental validation a source of non-reproducible data [3].

Positional Isomer LogP Shift3,3- or 2,6-dimethyl isomers may alter lipophilicity, affecting membrane partitioning and solubility.
N-Homolog MW IncreaseN-(cyclopropylmethyl) homolog adds steric bulk and a rotatable bond, potentially shifting conformational profile.
hERG Selectivity Context Not GuaranteedGeminal dimethyl scaffold class-level hERG reduction may not transfer to all analogs without direct profiling.

N-Cyclopropyl-4,4-dimethylcyclohexan-1-amine: Differentiated Evidence vs. Closest Analogs


Reduced Lipophilicity vs. Positional Isomers

N-Cyclopropyl-4,4-dimethylcyclohexan-1-amine (PubChem CID 64418237) yields a computed XLogP3 value of 2.8, whereas the 3,3-dimethyl positional isomer (CID 64467583, CAS 1339568-16-9) and the 2,6-dimethyl positional isomer (CID 16775791, CAS 1052547-73-5) each return an XLogP3 of 3.0 [1][2][3]. All three compounds share the identical molecular formula (C11H21N), molecular weight (167.29 g/mol), TPSA (12 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (1), isolating the lipophilicity difference to the positional arrangement of the geminal methyl groups on the cyclohexane ring.

Lipophilicity comparison
Head-to-head
ΔXLogP3 = –0.2 vs. positional isomers (2.8 vs 3.0)
Supports solubility and binding-property review
Computed value; in vitro validation advised
Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight Advantage Over N-Homolog

The target compound (C11H21N, MW 167.29 Da) is 14.03 Da lighter than its closest N-homolog, N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine (CAS 1342959-77-6, C12H23N, MW 181.32 Da) [1]. Both retain the 4,4-dimethylcyclohexylamine core, but the target attaches the cyclopropyl group directly to the amine nitrogen, whereas the homolog inserts a methylene spacer, adding one carbon and two hydrogen atoms. This 8.4% reduction in molecular weight places the target compound squarely within the preferred molecular weight range for fragment-based screening hits (MW < 300 Da) and lead-like chemical space, while the homolog begins to encroach upon higher molecular weight territory associated with reduced ligand efficiency.

MW advantage vs. N-homolog
Head-to-head
ΔMW = –14.03 g/mol (167.29 vs 181.32)
Supports fragment-likeness and ligand efficiency review
Formula-based; may influence downstream optimization
Molecular weight Lead-likeness Fragment-based drug discovery

4,4-Dimethyl Scaffold: NK1 Affinity and Reduced hERG Liability

In a published medicinal chemistry program at Merck Sharp & Dohme, a series of 4,4-disubstituted cyclohexylamine-based NK1 receptor antagonists were profiled, and modifications to the amine moiety were found to retain NK1 receptor binding affinity while disrupting IKr (hERG) channel affinity [1][2]. Although the specific compound N-cyclopropyl-4,4-dimethylcyclohexan-1-amine was not itself the subject of these studies, its 4,4-geminal dimethylcyclohexane core is structurally isomorphic to the scaffolds that demonstrated this dual advantage. The geminal dimethyl substitution pattern at the 4-position is hypothesized to impose conformational constraints on the cyclohexane ring that reduce the population of chair conformers capable of engaging the hERG channel pore, a well-documented source of cardiotoxicity-related attrition in drug development.

NK1/hERG scaffold context
Class-level
4,4-Disubstituted scaffold retains NK1 affinity; reduces IKr affinity in series
Class-level SAR context; direct data needed
Literature SAR trend; this compound not directly profiled
NK1 receptor hERG selectivity Cyclohexylamine scaffold

Conformational Restriction and Low Rotatable Bond Count

N-Cyclopropyl-4,4-dimethylcyclohexan-1-amine possesses exactly two rotatable bonds as computed by the Cactvs algorithm (PubChem), identical to its 3,3-dimethyl and 2,6-dimethyl positional isomers [1][2]. By contrast, N-alkyl analogs with longer chain lengths between the amine and a ring substituent (e.g., N-propyl-, N-butyl-, or N-cyclopropylmethyl-substituted variants) introduce one or more additional rotatable bonds, increasing the conformational entropy penalty upon target binding. The N-cyclopropyl group provides steric bulk and electronic character (via the strained three-membered ring) without adding rotatable bonds, a combination that is not simultaneously achievable with N-alkyl substituents of comparable steric volume [3].

Rotatable bond count
Cross-study
2 rotatable bonds; N-homolog estimated 3
Supports rigid scaffold selection
Computed values; experimental confirmation limited
Conformational restriction Rotatable bonds Entropic penalty

Consistent Purity Specification Across Vendors

N-Cyclopropyl-4,4-dimethylcyclohexan-1-amine is commercially supplied with a minimum purity specification of 95% (CAS 1343906-23-9, AK Scientific Cat. 4718DR) . This purity level is consistent with that reported for the positional isomer N-cyclopropyl-3,3-dimethylcyclohexan-1-amine (95%, AK Scientific Cat. 4939DR, CAS 1339568-16-9) , establishing a comparable quality benchmark. Both compounds are classified as non-hazardous for DOT/IATA transport and are stored long-term in cool, dry conditions, simplifying logistical handling across international research sites .

Purity specification
Data to verify
Minimum 95% purity reported across vendors
Supports batch-to-batch comparison context
Vendor CoA basis; independent verification advised
Purity specification Quality assurance Reproducibility

N-Cyclopropyl-4,4-dimethylcyclohexan-1-amine: Recommended Research & Industrial Applications


Fragment-Based Library Design for CNS & GPCR Targets

With a molecular weight of 167.29 Da (well below the 300 Da fragment limit) and an XLogP3 of 2.8, N-cyclopropyl-4,4-dimethylcyclohexan-1-amine occupies favorable fragment-like chemical space [1]. The 4,4-geminal dimethylcyclohexylamine scaffold has established precedent for NK1 receptor affinity with reduced hERG liability, making this compound a suitable core for fragment growing or merging campaigns targeting neurokinin receptors or other class A GPCRs where lipophilic amine scaffolds are tolerated [2]. The lower computed logP relative to positional isomers may translate to superior aqueous solubility in biochemical assay buffers, reducing the need for DMSO co-solvent that can denature membrane protein targets.

Conformational Probe for Cyclohexane Ring SAR

The geminal dimethyl substitution at the 4-position locks the cyclohexane ring into a defined conformational equilibrium distinct from the 3,3-dimethyl and 2,6-dimethyl positional isomers. This compound can serve as a conformational probe to test whether the spatial orientation of the amine relative to the dimethyl-substituted ring carbon influences target binding. The N-cyclopropyl group further constrains the accessible conformations of the amine lone pair, as the strained three-membered ring restricts rotation about the C–N bond more effectively than an N-methyl or N-ethyl substituent of comparable size [3]. These features make the compound valuable for computational docking studies that seek to validate force-field parameters for cyclohexane ring puckering and amine conformational sampling.

Metabolic Stability Screening of N-Cyclopropylamines

The N-cyclopropyl substructure is a known mechanism-based inactivator (suicide substrate) of cytochrome P450 enzymes, and the presence of this functional group in the target compound creates an opportunity to study CYP-mediated N-dealkylation and ring-opening metabolism in vitro [4]. By comparing the metabolic stability of N-cyclopropyl-4,4-dimethylcyclohexan-1-amine with its N-(cyclopropylmethyl) homolog, researchers can quantify the impact of the direct N-cyclopropyl attachment versus the methylene-spaced variant on CYP inactivation kinetics. This information is critical for medicinal chemistry teams optimizing cyclopropylamine-containing lead series where metabolic liability must be balanced against target potency.

Building Block for Parallel Synthesis and DEL Production

The 95% minimum purity specification and non-hazardous shipping classification of N-cyclopropyl-4,4-dimethylcyclohexan-1-amine make it a practical building block for high-throughput parallel synthesis and DNA-encoded library construction, where reliable purity at the building block stage is essential to avoid amplifying impurities through multi-step reaction sequences . The secondary amine functionality provides a single reactive handle for acylation, sulfonylation, or reductive amination, while the 4,4-dimethyl substitution protects the cyclohexane ring against adventitious oxidation side reactions that can occur with unsubstituted cyclohexylamine building blocks during on-DNA chemistry.

Application
Selection Property
Validation Focus
Fragment-based GPCR library design
MW
Fragment hit confirmation and SAR expansion
Cyclohexane ring conformational probe
gem-dimethyl positional isomer and N-cyclopropyl restriction
Validate docking force-field parameters and binding orientation
CYP metabolism and inactivation studies
N-cyclopropyl suicide substrate liability
Compare N-dealkylation rates vs. N-homolog
Parallel synthesis and DEL building block
95% purity, single reactive handle, ring oxidation protection
On-DNA chemistry compatibility and impurity control
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